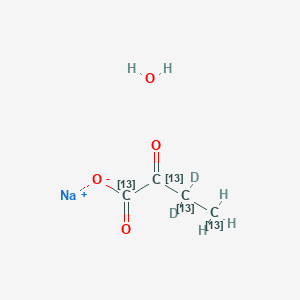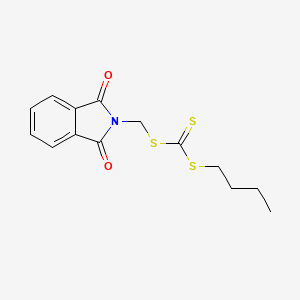
Phthalimidomethyl butyl trithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Solubility: It dissolves in several organic solvents at room temperature, including tetrahydrofuran (THF) and dichloromethane .
Phthalimidomethyl butyl trithiocarbonate: is a solid compound with a molecular formula of CHNOS. It appears as a colorless to pale yellow solid with a distinct odor.
Preparation Methods
Synthetic Routes: PTBTC can be synthesized through various methods, including radical polymerization techniques.
Reaction Conditions: The exact conditions depend on the specific synthetic route employed.
Industrial Production: Information on large-scale industrial production methods is limited, but PTBTC is commonly used in controlled radical polymerization processes .
Chemical Reactions Analysis
Reactivity: PTBTC is a reversible addition-fragmentation chain transfer (RAFT) agent, making it useful for controlled radical polymerization.
Common Reagents and Conditions: PTBTC participates in polymerization reactions with monomers such as butyl acrylate (BA) and N-isopropylacrylamide (NIPAM) .
Major Products: When used as a chain transfer agent (CTA), PTBTC leads to end-functional polymers with predictable molecular weights and narrow distributions .
Scientific Research Applications
Chemistry: PTBTC plays a crucial role in controlled radical polymerization, allowing precise control over polymer chain growth.
Biology and Medicine: While specific applications are not widely documented, its use in drug delivery systems and biomaterials is an area of interest.
Industry: PTBTC contributes to the development of functional materials and polymers .
Mechanism of Action
- PTBTC acts as a RAFT agent, facilitating controlled polymerization by reversible addition and fragmentation of polymer chains.
- Its mechanism involves mediating the transfer of growing polymer radicals, leading to well-defined polymer structures .
Comparison with Similar Compounds
- PTBTC’s uniqueness lies in its role as a RAFT agent, providing precise control over polymerization.
- Similar Compounds: While PTBTC is distinct, other RAFT agents, such as dithiocarbamates and xanthates, share similar functionalities .
Properties
CAS No. |
19194-21-9 |
|---|---|
Molecular Formula |
C14H15NO2S3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-(butylsulfanylcarbothioylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2S3/c1-2-3-8-19-14(18)20-9-15-12(16)10-6-4-5-7-11(10)13(15)17/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
OUCYVVFRLVYRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)SCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


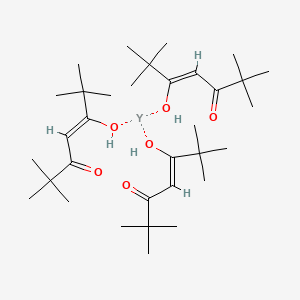

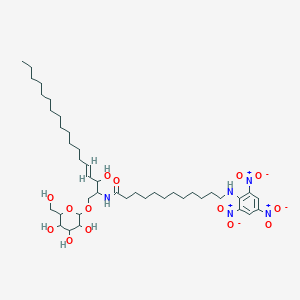
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)







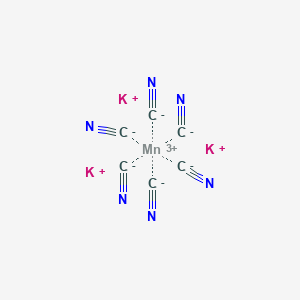
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
